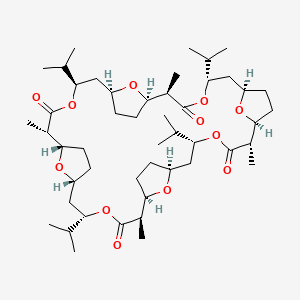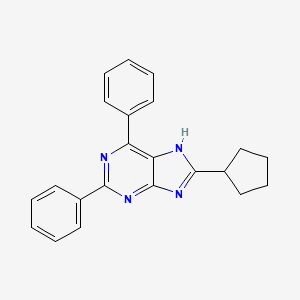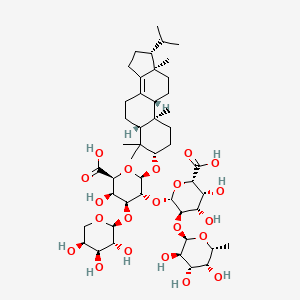
lynamicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lynamicin D is a natural product found in Micromonosporaceae, Streptomyces, and Actinomyces with data available.
Scientific Research Applications
Splicing Modulation
Lynamicin D, an antimicrobial natural product, has been found to affect splicing by inducing the expression of SR protein kinase 1 (SRPK1). SRPK1 is crucial in both constitutive and alternative splicing. The total synthesis of lynamicin D, involving a Suzuki coupling to create its bisindole pyrrole skeleton, led to the discovery of its role in modulating splicing of pre-mRNAs. While it has a minor effect on cell viability, its primary influence is seen in the alteration of SRPK1 levels (Sigala et al., 2017).
Antimicrobial Spectrum
Lynamicins, including lynamicin D, are chlorinated bisindole pyrroles discovered from a novel marine actinomycete, NPS12745. These compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative organisms. Significantly, they are active against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. This discovery points towards the potential of lynamicin D in combating resistant microbial strains (Mcarthur et al., 2008).
properties
Product Name |
lynamicin D |
|---|---|
Molecular Formula |
C24H17Cl2N3O4 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
dimethyl 3,4-bis(5-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-32-23(30)21-19(15-9-27-17-5-3-11(25)7-13(15)17)20(22(29-21)24(31)33-2)16-10-28-18-6-4-12(26)8-14(16)18/h3-10,27-29H,1-2H3 |
InChI Key |
YYBKJQDTRQASSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(N1)C(=O)OC)C2=CNC3=C2C=C(C=C3)Cl)C4=CNC5=C4C=C(C=C5)Cl |
synonyms |
lynamicin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)










